molecular formula C19H25ClN2O3S2 B2585582 ethyl 6-(propan-2-yl)-2-[2-(thiophen-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329628-59-2

ethyl 6-(propan-2-yl)-2-[2-(thiophen-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2585582
CAS No.: 1329628-59-2
M. Wt: 428.99
InChI Key: FXAIZYJNDKXRGF-UHFFFAOYSA-N
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Description

Ethyl 6-(propan-2-yl)-2-[2-(thiophen-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound featuring a fused thiophene-pyridine core (thieno[2,3-c]pyridine). Key structural attributes include:

  • Position 6: A propan-2-yl (isopropyl) group enhancing steric bulk and lipophilicity.
  • Position 3: An ethyl carboxylate group, influencing solubility and metabolic stability.
  • Salt form: Hydrochloride improves aqueous solubility for pharmacological applications .

Synthesis: The compound is synthesized via a multi-step route involving:

A four-component reaction of 5-substituted thiophene-2-carbaldehyde, ethyl 2-cyanoacetate, acetone, and ammonium acetate to form pyridinone precursors .

Chlorination with POCl₃ to generate reactive intermediates (e.g., 2-chloro derivatives) .

Nucleophilic substitution with 2-(thiophen-2-yl)acetamide to install the acetamido group .

Properties

IUPAC Name

ethyl 6-propan-2-yl-2-[(2-thiophen-2-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2.ClH/c1-4-24-19(23)17-14-7-8-21(12(2)3)11-15(14)26-18(17)20-16(22)10-13-6-5-9-25-13;/h5-6,9,12H,4,7-8,10-11H2,1-3H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAIZYJNDKXRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)CC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride ()
  • Key difference: Position 2 substituent is 2-phenoxybenzamido instead of 2-(thiophen-2-yl)acetamido.
  • Reduced hydrogen-bonding capacity compared to the thiophene-containing acetamido group .
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate ()
  • Key difference : Position 2 is an unprotected amine , while position 6 hosts a tert-butoxycarbonyl (Boc) group.
  • The free amine at position 2 allows for further derivatization, unlike the target compound’s acetamido group .

Substituent Variations at Position 6

  • Target compound : Propan-2-yl group balances lipophilicity and compactness.
  • : Boc group introduces significant bulk and polarity, which may hinder membrane permeability .

Salt Form and Solubility

  • Both the target compound and the analog in are hydrochloride salts, enhancing water solubility compared to free bases.
  • The thiophene-containing target compound may exhibit better solubility in organic solvents than the phenoxybenzoyl analog due to reduced aromatic surface area .

Data Table: Structural and Physicochemical Comparison

Parameter Target Compound Compound Compound
Position 2 Substituent 2-(Thiophen-2-yl)acetamido 2-Phenoxybenzamido Amino (Boc-protected)
Position 6 Substituent Propan-2-yl Propan-2-yl Boc group
Salt Form Hydrochloride Hydrochloride None
Molecular Weight ~480 g/mol (estimated) ~560 g/mol (estimated) 326.41 g/mol
Synthetic Yield Not explicitly reported Not explicitly reported Intermediate (no yield reported)
Key Applications Potential pharmacological use Structural analog for SAR studies Synthetic intermediate

Research Implications

  • Structure-Activity Relationships (SAR): The thiophene moiety in the target compound may enhance interactions with electron-deficient biological targets (e.g., kinase active sites) compared to bulkier phenoxybenzoyl groups .
  • Synthetic Flexibility : The four-component reaction () offers a versatile platform for generating diverse analogs by varying aldehydes or nucleophiles .
  • Safety Considerations : Handling intermediates like chlorinated pyridines () requires stringent safety protocols, whereas Boc-protected derivatives () are typically less hazardous .

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